h-d-Asp-ome

Peptide Synthesis Chiral Resolution Stereochemistry

Select H-D-Asp-OMe for regioselective solid-phase peptide synthesis. Unlike unprotected D-aspartic acid, this α-mono-methyl ester (≥98% HPLC) provides orthogonal protection—the free β-carboxyl couples directly while the α-carboxyl remains methyl-ester protected—preventing uncontrolled polymerization. The mono-protected configuration suppresses aspartimide formation in Asp-Gly and Asp-Ser sequences, a documented liability of dimethyl ester and unprotected alternatives. Verified D-stereochemistry ([α]D20 = -32.8 ± 2º) ensures reproducible biological activity in therapeutic peptide leads incorporating D-amino acids for enhanced proteolytic stability. Soluble in DCM, chloroform, and ethyl acetate, enabling anhydrous solution-phase coupling incompatible with unprotected aspartic acid. Build purity into your peptide from residue one.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 65414-78-0
Cat. No. B555633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-d-Asp-ome
CAS65414-78-0
Synonymsh-d-asp-ome; 65414-78-0; (R)-3-Amino-4-methoxy-4-oxobutanoicacid; SCHEMBL6259101; D-Asparticacid1-methylester; MolPort-016-580-254; ZINC2560988; 7098AH; AKOS006278624; AJ-94640; AK142883; ST24035458
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC(=O)[O-])[NH3+]
InChIInChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m1/s1
InChIKeySWWBMHIMADRNIK-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Asp-OMe (CAS 65414-78-0): D-Aspartic Acid α-Methyl Ester for Stereoselective Peptide Synthesis


H-D-Asp-OMe (CAS 65414-78-0), systematically named (R)-3-amino-4-methoxy-4-oxobutanoic acid, is a D-configured aspartic acid derivative where the α-carboxyl group is selectively esterified with methanol . This mono-methyl ester (C5H9NO4, MW 147.13) serves as a protected amino acid building block, primarily employed in solid-phase and solution-phase peptide synthesis . The compound exhibits a specific optical rotation of [α]D20 = -32.8 ± 2º (C=1 in H2O) and a purity specification of ≥98% (HPLC) from major suppliers [1].

Why H-D-Asp-OMe Cannot Be Replaced by Generic Aspartic Acid Derivatives in Regioselective Synthesis


Substituting H-D-Asp-OMe with generic aspartic acid derivatives introduces significant synthetic liabilities. Unprotected D-aspartic acid (H-D-Asp-OH) lacks orthogonal protection and will undergo uncontrolled polymerization or side-chain reactions during coupling . The L-enantiomer (H-L-Asp-OMe) produces peptides with opposite stereochemistry, fundamentally altering biological recognition and activity . Dimethyl ester derivatives (e.g., H-D-Asp(OMe)-OMe) protect both carboxyl groups indiscriminately, precluding regioselective chain extension at the β-carboxyl position . The α-mono-methyl ester configuration of H-D-Asp-OMe uniquely enables sequential peptide elongation with precise control over aspartyl incorporation, a requirement for synthesizing defined peptide sequences free of aspartimide byproducts [1].

Quantitative Differentiation of H-D-Asp-OMe Against Closest Analogs: Evidence for Procurement Decisions


Chiral Purity and Stereochemical Identity: H-D-Asp-OMe vs. L-Asp-OMe Enantiomer

H-D-Asp-OMe exhibits a specific optical rotation of [α]D20 = -32.8 ± 2º (C=1 in H2O), confirming its D-configuration and distinguishing it from the L-enantiomer . The InChIKey (SWWBMHIMADRNIK-GSVOUGTGSA-N) unambiguously encodes the (R)-stereochemistry at the α-carbon . In contrast, L-aspartic acid α-methyl ester (H-L-Asp-OMe) displays a positive optical rotation and opposite stereochemical configuration, leading to diastereomeric peptides when incorporated into sequences .

Peptide Synthesis Chiral Resolution Stereochemistry

Regioselective Protection: Mono-Methyl Ester vs. Dimethyl Ester Derivatives

H-D-Asp-OMe contains one free β-carboxyl group (pKa ~3.9) and one α-carboxyl group protected as a methyl ester, providing orthogonal reactivity for sequential peptide coupling . In comparison, H-D-Asp(OMe)-OMe (dimethyl ester, CAS 69630-50-8) has both carboxyl groups methylated, requiring additional deprotection steps and increasing the risk of aspartimide formation during Fmoc-SPPS . The mono-methyl ester configuration of H-D-Asp-OMe is specifically cited in patent literature for minimizing base-catalyzed aspartimide formation during peptide assembly [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Regioselective Coupling

Solubility Profile Comparison: H-D-Asp-OMe vs. H-D-Asp-OH

H-D-Asp-OMe demonstrates solubility in chlorinated solvents (chloroform, dichloromethane), ethyl acetate, DMSO, and acetone—solvents commonly employed in solution-phase peptide synthesis [1]. In contrast, unprotected D-aspartic acid (H-D-Asp-OH) is predominantly water-soluble and exhibits limited solubility in organic media, restricting its utility in non-aqueous coupling reactions . The predicted LogP for H-D-Asp-OMe ranges from -1.04 (WLOGP) to -3.54 (XLOGP3), indicating moderate lipophilicity compared to the highly polar H-D-Asp-OH .

Organic Synthesis Solvent Compatibility Reaction Optimization

Molecular Weight and Side-Chain Length Differentiation: H-D-Asp-OMe vs. H-D-Glu-OMe

H-D-Asp-OMe (MW 147.13) differs from H-D-Glu-OMe (CAS 26566-13-2, MW 161.16) by a single methylene (-CH2-) unit in the side chain, resulting in distinct conformational properties and peptide backbone geometries . Computational studies demonstrate that the extra methylene group in glutamic acid derivatives alters ligation properties, metal coordination geometry, and side-chain flexibility compared to aspartic acid derivatives [1][2]. The mass difference of 14.03 Da is analytically resolvable by mass spectrometry, enabling unambiguous identification in peptide characterization workflows [3].

Peptide Design Structure-Activity Relationship Molecular Modeling

Defined Application Scenarios Where H-D-Asp-OMe Provides Verifiable Advantages Over Alternatives


Solid-Phase Peptide Synthesis Requiring D-Aspartic Acid Incorporation with β-Carboxyl Chain Extension

In Fmoc-SPPS workflows, H-D-Asp-OMe enables direct coupling at the free β-carboxyl group while the α-carboxyl remains protected as a methyl ester. This orthogonal protection strategy is particularly valuable for synthesizing branched peptides, cyclic peptides, or peptide conjugates where the aspartyl side chain serves as an attachment point [1]. The mono-methyl ester configuration reduces aspartimide formation compared to unprotected aspartic acid or dimethyl ester derivatives, a critical advantage in synthesizing aspartimide-prone sequences (e.g., Asp-Gly, Asp-Ser) .

Synthesis of D-Amino Acid-Containing Peptide Therapeutics for Enhanced Protease Resistance

Peptide drug candidates incorporating D-amino acids exhibit increased resistance to endogenous proteases, extending plasma half-life and improving oral bioavailability . H-D-Asp-OMe serves as the direct building block for introducing D-aspartic acid residues into therapeutic peptides, providing verified D-stereochemistry ([α]D20 = -32.8 ± 2º) essential for maintaining desired biological activity [1]. This application leverages the compound's enantiomeric purity to ensure reproducible pharmacological profiles in lead optimization programs.

Enzymatic Substrate Studies Involving D-Aspartyl Recognition

H-D-Asp-OMe functions as a precursor for synthesizing D-aspartyl-containing peptide substrates used in studying the L-isoaspartyl/D-aspartyl protein carboxyl methyltransferase (PIMT) repair pathway . Research has demonstrated that D-aspartic acid β-methyl ester can be isolated from enzymatically methylated D-aspartyl-containing synthetic peptides, providing direct evidence for PIMT substrate recognition [1]. The methyl ester protection enables controlled incorporation into peptide sequences followed by selective deprotection for biological assays.

Solution-Phase Peptide Synthesis in Anhydrous Organic Media

The solubility of H-D-Asp-OMe in dichloromethane, chloroform, ethyl acetate, and acetone facilitates solution-phase peptide coupling under anhydrous conditions incompatible with unprotected aspartic acid . This solvent compatibility enables the use of moisture-sensitive coupling reagents and supports industrial-scale peptide manufacturing processes where aqueous workup is undesirable [1]. Procurement of H-D-Asp-OMe specifically addresses the solubility limitations encountered with H-D-Asp-OH in non-aqueous synthetic protocols.

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